4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the bromination of 5-ethylthiophene-2-carboxylic acid, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiophene-based materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism by which 4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is being studied for its pharmacological properties, it may interact with specific receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
4-bromo-5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
5-ethylthiophene-2-carboxylic acid: A simpler thiophene derivative without the bromine and piperidine moieties.
4-bromo-2-thiophenecarboxamide: A related compound with a similar structure but lacking the ethyl and piperidine groups.
N-(4-piperidinyl)thiophene-2-carboxamide: A compound with a similar piperidine moiety but without the bromine and ethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
4-bromo-5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-4-13-12(16)9-14(20-13)15(19)17-11-5-7-18(8-6-11)10(2)3/h9-11H,4-8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDSZIOMGAAZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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